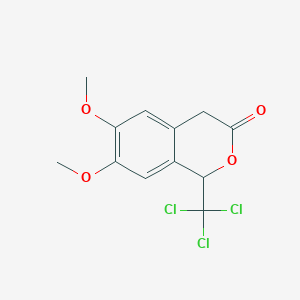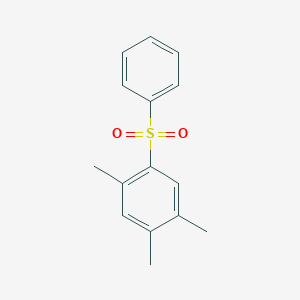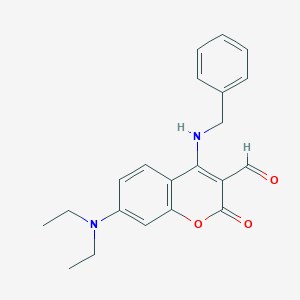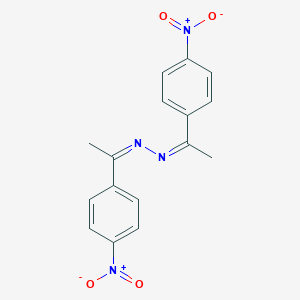![molecular formula C21H27N5O2 B274388 N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine](/img/structure/B274388.png)
N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine, also known as SMT-19969, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using a unique method that involves the use of various chemical reactions. In
Mécanisme D'action
The mechanism of action of N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is not fully understood. However, it is believed to act as a selective antagonist of the nociceptin/orphanin FQ receptor (NOP), which is involved in pain modulation and stress response. By blocking the NOP receptor, this compound may reduce pain and anxiety symptoms.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce anxiety-like behavior in mice. Additionally, it has been investigated for its potential as a treatment for neuropathic pain, with promising results.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine is its potential as a treatment for various conditions, including pain and anxiety. Additionally, its unique structure and mechanism of action make it an interesting compound for further scientific research. However, limitations for lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine include further studies on its potential as a treatment for pain and anxiety disorders. Additionally, its potential as a treatment for other conditions, such as depression, should be investigated. Further research is also needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine involves a series of chemical reactions. The starting material for the synthesis is 3-methoxy-4-hydroxybenzaldehyde, which is converted into a methyl ether using methanol and acid catalysis. The resulting compound is then reacted with 4-methylphenylhydrazine to form a hydrazone. The hydrazone is then reacted with sodium nitrite and hydrochloric acid to form a tetrazole ring. The final step involves the reaction of the tetrazole ring with N-isobutyl-N-(3-bromobenzyl)amine to form this compound.
Applications De Recherche Scientifique
N-isobutyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)amine has shown potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory and analgesic effects, as well as its potential as a treatment for neuropathic pain. Additionally, it has been investigated for its potential as a treatment for anxiety and depression.
Propriétés
Formule moléculaire |
C21H27N5O2 |
|---|---|
Poids moléculaire |
381.5 g/mol |
Nom IUPAC |
N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-2-methylpropan-1-amine |
InChI |
InChI=1S/C21H27N5O2/c1-15(2)12-22-13-17-7-10-19(20(11-17)27-4)28-14-21-23-24-25-26(21)18-8-5-16(3)6-9-18/h5-11,15,22H,12-14H2,1-4H3 |
Clé InChI |
XXPYZCFSHNCBMF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)C)OC |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNCC(C)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[1,1'-Biphenyl]-4-ylethanone (1-phenylethylidene)hydrazone](/img/structure/B274314.png)

![1-benzyl-3,3-dimethylspiro(indoline-2,3'-{3'H}-naphtho[2,1-b][1,4]oxazine)](/img/structure/B274318.png)
![[1,2,4]Triazole, 4-benzylidenamino-](/img/structure/B274319.png)

![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)


![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)
